3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C20H17FN4O and a molecular weight of 348.38 g/mol . Its structure features:
- A 4-fluorophenyl group at position 3, contributing to hydrophobic interactions and metabolic stability.
- A methyl group at position 5, which may reduce steric hindrance compared to bulkier substituents.
- A 4-methoxyphenyl group at position 6, introducing electron-donating properties and influencing solubility.
- A primary amine (-NH2) at position 7, enabling hydrogen bonding and distinct reactivity compared to substituted amines.
This compound is part of a broader class of pyrazolopyrimidines explored for therapeutic applications, including anti-mycobacterial and anti-parasitic activities .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-12-18(14-5-9-16(26-2)10-6-14)19(22)25-20(24-12)17(11-23-25)13-3-7-15(21)8-4-13/h3-11H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTPSXSLYSUEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors One common approach includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
The compound 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as C20H17FN4O, has several applications in scientific research . This molecule, with a molecular weight of 348.37 g/mol, can be identified by the CAS number 685109-42-6 .
Key Chemical Information
- Chemical Name: this compound
- Molecular Formula: C20H17FN4O
- Molecular Weight: 348.37
- CAS Number: 685109-42-6
- Synonyms: A variety of synonyms are associated with the compound, including 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamine and Pyrazolo[1,5-a]pyrimidin-7-amine, 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methyl- .
Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and have been studied for their photophysical properties and biological activities, indicating their potential use as lipid droplet biomarkers in HeLa cells (cancer cells) and L929 cells (normal cells) .
Studies have explored the synthesis of pyrazolo[1,5-a]pyrimidines with different electron-withdrawing and electron-donating groups to understand their chemical properties . These compounds have been investigated for excited-state intramolecular proton transfer (ESIPT), absorption and emission transitions, and aggregation-caused quenching mechanisms .
Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput whole-cell screening as a potential antituberculosis lead .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives include substituents at positions 3, 5, 6, and 7, which significantly impact physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations
Substituted amines often require multi-step synthesis involving Boc protection/deprotection or direct alkylation .
Aryl Group Variations :
- The 4-methoxyphenyl group at position 6 in the target compound contrasts with phenyl (Compound 45) or 4-isopropylphenyl (Compound 35) groups, influencing electronic and steric profiles .
- Electron-donating groups (e.g., -OCH3) may improve solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., -F) .
Synthetic Methods :
Biological Activity
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its potential therapeutic applications in oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 348.37 g/mol
- CAS Number : 685109-42-6
The compound features a pyrazolo ring fused with a pyrimidine structure, with specific substitutions that enhance its biological activity. The presence of fluorine and methoxy groups is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities. Notably, this compound has shown promise in various areas:
-
Anticancer Activity :
- The compound has demonstrated selective inhibition of certain protein kinases involved in cancer progression. It has been studied for its ability to interfere with signaling pathways that promote tumor growth.
- A study highlighted its effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Antimycobacterial Properties :
- Enzyme Inhibition :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the pyrazolo ring through the reaction of appropriate aminopyrazoles with electrophilic reagents.
- Subsequent functionalization steps to introduce the fluorophenyl and methoxyphenyl groups.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds structurally related to this compound and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Structure | Antituberculosis |
| 3-(4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Structure | Antiviral |
| 3-(4-Methoxyphenyl)-N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Structure | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies :
- Research involving various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through specific signaling pathways.
- Animal Models :
- In vivo studies demonstrated significant tumor reduction in models treated with this compound compared to controls, reinforcing its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, a reflux reaction in isopropyl alcohol with diisopropylethylamine (DIPEA) facilitates amine coupling at the 7-position of the pyrazolo[1,5-a]pyrimidine core . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 eq. of amine relative to the chloro precursor) and reaction duration (3–16 hours). Post-reaction purification via silica gel chromatography or reversed-phase HPLC is critical to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substituent positions .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, such as distinguishing para-fluorophenyl vs. ortho-substituted isomers. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₀H₁₇FN₄O: 360.1385; observed: 360.1389) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Fluorophenyl Groups : Enhance metabolic stability and membrane permeability via hydrophobic interactions. In anti-mycobacterial studies, 4-fluorophenyl substituents improved potency (MIC₉₀: 0.5 µM) compared to unsubstituted analogs .
- Methoxyphenyl Groups : Electron-donating methoxy groups modulate π-π stacking with target proteins (e.g., tubulin). In triazolopyrimidines, para-methoxy substitution increased tubulin polymerization activity by 3-fold compared to meta-substituted analogs .
- Experimental Design : Use matched molecular pair (MMP) analyses to isolate substituent effects while keeping other regions constant .
Q. What mechanisms explain contradictory data in enzymatic inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise from:
- Binding Site Plasticity : The compound may bind to allosteric vs. orthosteric sites depending on assay conditions (e.g., pH, cofactors). For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines exhibit pH-dependent interactions with carbonic anhydrase .
- Off-Target Effects : Validate specificity using knock-out cell lines or competitive binding assays. In microtubule stabilization studies, triazolopyrimidines showed non-competitive inhibition with paclitaxel-binding sites, requiring cross-validation via tubulin polymerization assays .
- Data Reconciliation : Combine molecular dynamics simulations (e.g., GROMACS) with crystallographic data to resolve ambiguous binding modes .
Q. How can computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP (calculated: 3.2), topological polar surface area (TPSA: 75 Ų), and hydrogen-bond acceptor count (N = 4) to predict BBB permeability .
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can estimate clearance (e.g., hepatic CL: 15 mL/min/kg) and plasma protein binding (>90% for fluorophenyl derivatives) .
- Validation : Compare in silico predictions with in vivo murine models, focusing on brain-to-plasma ratios .
Methodological Challenges and Solutions
Q. What strategies mitigate regioselectivity issues during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
- Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) favor 7-amination over competing 5-substitution .
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity. For example, Boc-protected amines at the 7-position reduce side-product formation during cyclization .
- High-Throughput Screening : Test 10–20 solvent/base combinations (e.g., DMF/DBU vs. NMP/K₂CO₃) to identify optimal regioselectivity .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for this compound?
- Answer :
- SHELXD/SHELXE : Use dual-space algorithms to phase diffraction data from small crystals (<0.1 mm). For example, weak C–H···O interactions (2.8–3.0 Å) stabilize the pyrazolo[1,5-a]pyrimidine core in the solid state .
- Twinned Data Refinement : Apply HKL-3000 or XDS for data integration from twinned crystals (e.g., twin fraction >30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
